5-Bromo-2-methoxyphenyl acetate
Overview
Description
5-Bromo-2-methoxyphenyl acetate: is an organic compound with the molecular formula C9H9BrO3 . It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyphenyl acetate typically involves the following steps:
Acetylation: The phenolic hydroxyl group of 2-methoxyphenol is protected by acetylation using acetic anhydride.
Bromination: The acetylated compound is then brominated using bromine in the presence of a catalyst such as iron powder.
Deacetylation: Finally, the acetyl group is removed to yield 5-Bromo-2-methoxyphenol, which is then acetylated again to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acetylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic compounds. Catalysts like palladium or copper are often used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acetates, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
5-Bromo-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
5-Bromo-4-formyl-2-methoxyphenyl acetate: This compound has a formyl group at the 4-position instead of a hydrogen atom.
5-Bromo-4-cyano-2-methoxyphenyl acetate: This compound has a cyano group at the 4-position.
Uniqueness: 5-Bromo-2-methoxyphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRQWBQXDDHSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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